molecular formula C12H11FO2 B7874542 4-Fluoro-2-methylphenyl-(2-furyl)methanol

4-Fluoro-2-methylphenyl-(2-furyl)methanol

Cat. No.: B7874542
M. Wt: 206.21 g/mol
InChI Key: UMUOBKQBQYOMKQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl-(2-furyl)methanol is an organic compound with the molecular formula C12H11FO2. It is characterized by the presence of a fluorine atom, a methyl group, and a furan ring attached to a phenylmethanol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(2-furyl)methanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with 2-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl-(2-furyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methylphenyl-(2-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The compound may interfere with metabolic pathways, affecting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methylphenyl-(2-furyl)methanol is unique due to the combination of a fluorine atom, a methyl group, and a furan ring attached to a phenylmethanol structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUOBKQBQYOMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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